Cas no 16765-79-0 (1-Phenyl-9H-pyrido[3,4-b]indole)
![1-Phenyl-9H-pyrido[3,4-b]indole structure](https://ja.kuujia.com/scimg/cas/16765-79-0x500.png)
1-Phenyl-9H-pyrido[3,4-b]indole 化学的及び物理的性質
名前と識別子
-
- 1-phenyl-9H-Pyrido[3,4-b]indole
- 1-phenyl-beta-carboline
- 1-Phenyl-9H-beta-carboline
- NPD5504
- BDBM50205688
- STL513045
- 9H-Pyrido[3,4-b]indole, 1-phenyl-
- CHEMBL3975325
- CHEMBL14338
- AMY212
- HS-7536
- 16765-79-0
- DS-021989
- DTXSID60357587
- AKOS027252401
- InChI=1/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19
- SCHEMBL24105915
- 1-Phenyl-9H-pyrido[3,4-b]indole
-
- MDL: MFCD01845333
- インチ: 1S/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19H
- InChIKey: WOHXZRIXRLZSBI-UHFFFAOYSA-N
- ほほえんだ: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C([H])N=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C1=2
計算された属性
- せいみつぶんしりょう: 243.09233
- どういたいしつりょう: 244.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- PSA: 25.78
1-Phenyl-9H-pyrido[3,4-b]indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029205256-1g |
1-Phenyl-9h-pyrido[3,4-b]indole |
16765-79-0 | 95% | 1g |
$1,286.74 | 2022-04-02 | |
Alichem | A029205256-250mg |
1-Phenyl-9h-pyrido[3,4-b]indole |
16765-79-0 | 95% | 250mg |
$567.00 | 2022-04-02 |
1-Phenyl-9H-pyrido[3,4-b]indole 関連文献
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
1-Phenyl-9H-pyrido[3,4-b]indoleに関する追加情報
Professional Introduction to 1-Phenyl-9H-pyrido[3,4-b]indole (CAS No. 16765-79-0)
1-Phenyl-9H-pyrido[3,4-b]indole, identified by the chemical identifier CAS No. 16765-79-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the pyridoindole class, a family of molecules known for their diverse pharmacological properties and relevance in drug discovery. The pyridoindole scaffold is structurally reminiscent of certain bioactive natural products and pharmaceutical agents, making it a compelling subject of study for researchers exploring novel therapeutic interventions.
The molecular structure of 1-Phenyl-9H-pyrido[3,4-b]indole consists of a fused system of a phenyl ring and a pyrido[3,4-b]indole core. This arrangement confers distinct electronic and steric properties to the molecule, which can be exploited for modulating biological targets. The presence of the phenyl substituent enhances the lipophilicity of the compound, potentially facilitating its interaction with membrane-bound receptors or intracellular enzymes. Furthermore, the indole moiety is well-documented for its role in various biological processes, including neurotransmitter signaling and immune responses.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting aberrant signaling pathways in diseases such as cancer, neurodegeneration, and inflammation. 1-Phenyl-9H-pyrido[3,4-b]indole has emerged as a promising candidate in this context due to its ability to modulate key molecular mechanisms involved in these pathologies. For instance, studies have suggested that this compound may interfere with the activity of protein kinases and transcription factors that are dysregulated in tumor cells. Its potential to disrupt oncogenic signaling networks has positioned it as a lead compound for further optimization into novel anticancer agents.
One of the most intriguing aspects of 1-Phenyl-9H-pyrido[3,4-b]indole is its interaction with biological targets at the molecular level. The compound's ability to bind to specific enzymes and receptors with high affinity has been explored through computational modeling and experimental validation. These interactions often involve hydrophobic pockets and aromatic stacking interactions, which are critical for drug-receptor binding affinity. By leveraging structure-based drug design approaches, researchers have been able to refine the scaffold of 1-Phenyl-9H-pyrido[3,4-b]indole to enhance its pharmacokinetic properties and improve its therapeutic index.
Moreover, the pharmacological profile of 1-Phenyl-9H-pyrido[3,4-b]indole extends beyond its anticancer potential. Preclinical studies have indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter release and receptor function. The indole core's similarity to certain neuroactive compounds suggests that it could interact with serotonin receptors or other neurotransmitter systems relevant to central nervous system disorders. This dual functionality makes it an attractive candidate for developing multitargeted therapeutics that address multiple aspects of complex diseases.
The synthesis of 1-Phenyl-9H-pyrido[3,4-b]indole (CAS No. 16765-79-0) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in constructing the complex heterocyclic framework of this molecule with high yield and purity.
Recent breakthroughs in chemical biology have highlighted the importance of understanding how small molecules interact with biological macromolecules at an atomic level. High-resolution crystal structures of protein-ligand complexes involving 1-Phenyl-9H-pyrido[3,4-b]indole have provided invaluable insights into its mechanism of action. These structural insights have guided medicinal chemists in designing derivatives with improved binding affinity and selectivity. Such structural information is also crucial for predicting off-target effects and optimizing safety profiles before moving into clinical development.
The regulatory landscape for pharmaceutical compounds like 1-Phenyl-9H-pyrido[3,4-b]indole is stringent but well-established, ensuring that only compounds with demonstrated safety and efficacy reach patients. Regulatory agencies require comprehensive preclinical data demonstrating toxicity profiles, pharmacokinetic behavior, and therapeutic activity before approving new drug candidates. The growing body of research on 1-Phenyl-9H-pyrido[3,4-b]indole provides a strong foundation for submitting such data packages to regulatory bodies for further evaluation.
In conclusion,1-Phenyl-9H-pyrido[3,4-b]indole (CAS No. 16765-79-0) represents a structurally intriguing compound with significant potential in pharmaceutical development. Its unique chemical properties make it an excellent candidate for modulating key biological pathways involved in various diseases. As research continues to uncover new therapeutic applications for this molecule,1-Phenyl-9H-pyrido[3,4-b]indole is poised to play a pivotal role in the next generation of innovative treatments.
16765-79-0 (1-Phenyl-9H-pyrido[3,4-b]indole) 関連製品
- 2309186-16-9(1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine)
- 892848-72-5(N-{4,6-dioxa-10-thia-12-azatricyclo7.3.0.0^{3,7}dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide)
- 2763928-61-4(3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid)
- 39868-10-5(5-(3-Bromophenyl)furan-2-carbaldehyde)
- 2228456-87-7(2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-1-amine)
- 2229143-33-1(3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)
- 202534-05-2(methyl 2-bromo-2-3-(1-bromo-2-methoxy-2-oxoethyl)adamantan-1-ylacetate)
- 2228932-27-0(tert-butyl N-2-(2-amino-3-hydroxypropyl)-5-chlorophenylcarbamate)
- 1092449-36-9(3-Methoxy-1-propenylboronic Acid)
- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
